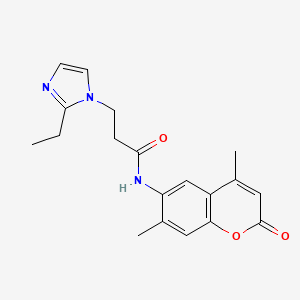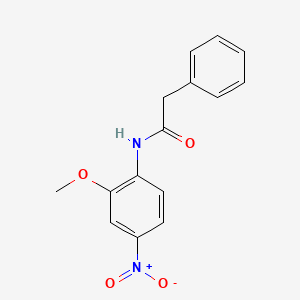![molecular formula C19H25NO2 B3901043 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylpropan-1-amine](/img/structure/B3901043.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylpropan-1-amine
描述
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylpropan-1-amine is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a phenyl ring substituted with two methoxy groups at the 3 and 4 positions, an ethyl chain, and a propan-1-amine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylpropan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxyphenethylamine and benzaldehyde.
Condensation Reaction: The 3,4-dimethoxyphenethylamine undergoes a condensation reaction with benzaldehyde in the presence of a reducing agent such as sodium borohydride.
Reduction: The resulting intermediate is then reduced to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines.
科学研究应用
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylpropan-1-amine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including interactions with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylpropan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
3,4-Dimethoxyphenethylamine: A structurally similar compound with potential biological activity.
N-(3,4-dimethoxyphenethyl)acetamide: Another related compound with different functional groups.
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylpropan-1-amine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
属性
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylpropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-21-18-11-10-17(15-19(18)22-2)12-14-20-13-6-9-16-7-4-3-5-8-16/h3-5,7-8,10-11,15,20H,6,9,12-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTEYNEDCBSUSEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCCCC2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-2-(2,3,6-trimethylphenoxy)acetamide](/img/structure/B3900960.png)
![3-(4-chlorophenyl)-7-hydroxy-8-[(4-methyl-1-piperazinyl)methyl]-4H-chromen-4-one](/img/structure/B3900970.png)
![N-methyl-N-[(3-methyl-1H-indol-2-yl)methyl]-1-[2-methylsulfonyl-3-(oxolan-2-ylmethyl)imidazol-4-yl]methanamine](/img/structure/B3900972.png)
![7-(cyclohexylmethyl)-2-[(3-methyl-1H-pyrazol-1-yl)acetyl]-2,7-diazaspiro[4.5]decane](/img/structure/B3900977.png)

![3-(Butylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B3900998.png)
![N-ethyl-2-methoxy-N-[2-(3-methylphenoxy)ethyl]butanamide](/img/structure/B3901010.png)
![(E)-3-(5-methylfuran-2-yl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B3901025.png)

![2-[4-(4-fluoro-3-methoxybenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B3901033.png)
![1-(4-ethylphenyl)-3-[5-(3-nitrophenyl)-2-furyl]-2-propen-1-one](/img/structure/B3901040.png)
![4-(diethylamino)benzaldehyde [4-(2-thienyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B3901042.png)
![2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(3-methyl-2-thienyl)acrylonitrile](/img/structure/B3901053.png)
![2-chloro-5-[(2-methylbenzoyl)amino]benzamide](/img/structure/B3901056.png)
